molecular formula C7H5BrN2O3S B12866523 2-Bromobenzo[d]oxazole-5-sulfonamide

2-Bromobenzo[d]oxazole-5-sulfonamide

Cat. No.: B12866523
M. Wt: 277.10 g/mol
InChI Key: YAJWNTCSJSZIOF-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-5-sulfonamide is a brominated heterocyclic compound featuring a benzo[d]oxazole core with a sulfonamide group at position 5 and a bromine atom at position 2. This structure combines the electron-withdrawing sulfonamide moiety with the bulky bromine substituent, which influences its electronic and steric properties. Such modifications are critical in medicinal chemistry, where sulfonamide-containing compounds are widely explored as enzyme inhibitors (e.g., carbonic anhydrases) and bioactive agents targeting neurological disorders .

Properties

Molecular Formula

C7H5BrN2O3S

Molecular Weight

277.10 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C7H5BrN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12)

InChI Key

YAJWNTCSJSZIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]oxazole-5-sulfonamide typically involves the following steps :

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions.

    Bromination: The benzoxazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated benzoxazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Biological Activities References
2-Bromobenzo[d]oxazole-5-sulfonamide C₇H₄BrN₂O₃S ~276.08* Br (C2), SO₂NH₂ (C5) Potential CA IX inhibition† Inferred
2-Amino-1,3-benzoxazole-5-sulfonamide C₇H₇N₃O₃S 213.21 NH₂ (C2), SO₂NH₂ (C5) Not explicitly stated
N-Phenylbenzo[d]oxazole-5-sulfonamide C₁₃H₁₀N₂O₃S 274.29 Ph (N1), SO₂NH₂ (C5) Anti-prion (IC₅₀: 1.2–10 µM)
2-(Bromodifluoromethyl)-5-chloro-BzOx C₈H₃NOF₂ClBr 282.47 BrCF₂ (C2), Cl (C5) No activity data provided
5-Bromo-2-methylbenzenesulfonamide C₇H₈BrNO₂S 250.11 Br (C5), CH₃ (C2), SO₂NH₂ (C1) Downstream synthesis precursor

*Calculated based on analogous structures. †Inferred from , where benzo[d]oxazole-sulfonamides were used to design CA IX inhibitors.

Key Differences and Implications

Substituent Effects on Bioactivity
  • Bromine vs. Amino Groups: Replacing the amino group in 2-amino-1,3-benzoxazole-5-sulfonamide with bromine increases steric bulk and lipophilicity. This substitution may enhance target binding in hydrophobic pockets (e.g., CA IX’s active site) but reduce solubility .
  • Anti-Prion Activity : N-Phenylbenzo[d]oxazole-5-sulfonamide derivatives (e.g., BMD42-2910) achieved IC₅₀ values <1.2 µM, attributed to interactions with PrPC residues (Asn159, Gln160) via the sulfonamide group . The bromine in 2-bromo analogues could similarly stabilize halogen bonds with protein targets.
Selectivity and Pharmacokinetics
  • CA Isoform Selectivity: highlights that urea-functionalized benzo[d]oxazole-sulfonamides selectively inhibit CA IX over CA II. Bromine’s bulk may further modulate isoform specificity by sterically hindering non-target interactions .
  • Chlorine vs. Bromine : The 5-chloro derivative in lacks sulfonamide functionality, limiting direct comparison. However, halogen placement (C2 vs. C5) significantly alters electronic effects and binding modes.

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